2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide
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Overview
Description
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide is a complex organic compound that features a pyridinium ion, a benzoate ester, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide typically involves multiple steps. One common method includes the following steps:
Formation of 1-Methylpyridin-1-ium-3-carbonyl chloride: This can be achieved by reacting 1-methylpyridine with a chlorinating agent such as thionyl chloride.
Amidation Reaction: The resulting 1-methylpyridin-1-ium-3-carbonyl chloride is then reacted with ethylamine to form the intermediate 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl chloride.
Esterification: The intermediate is then esterified with benzoic acid under acidic conditions to form 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate.
Iodide Exchange: Finally, the benzoate ester is treated with an iodide salt, such as sodium iodide, to exchange the chloride ion with an iodide ion, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium cyanide (NaCN) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Corresponding substituted products, such as nitriles or thiocyanates.
Scientific Research Applications
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The benzoate ester moiety may also play a role in its biological activity by facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium chloride: Similar in structure but lacks the benzoate ester and iodide ion.
Ethyl benzoate: Contains the benzoate ester but lacks the pyridinium ion.
Pyridinium iodide: Contains the pyridinium ion and iodide but lacks the benzoate ester.
Uniqueness
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide is unique due to its combination of a pyridinium ion, benzoate ester, and iodide ion. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.
Properties
IUPAC Name |
2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.HI/c1-18-10-5-8-14(12-18)15(19)17-9-11-21-16(20)13-6-3-2-4-7-13;/h2-8,10,12H,9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRTKXEMKPNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)C2=CC=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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